molecular formula C16H15N5OS B5654408 2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone

2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone

Cat. No. B5654408
M. Wt: 325.4 g/mol
InChI Key: VEHNLGRFTVFWCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves multi-step reactions, starting from basic precursors to obtain highly pure products. For instance, compounds have been synthesized through reactions involving diazotization, coupling with active compounds, and subsequent reactions leading to the formation of triazine derivatives. These processes are meticulously designed to achieve the desired heterocyclic compounds with high purity and yield (Attaby et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic methods including IR, NMR, UV spectra, and X-ray diffraction methods. These analytical techniques help elucidate the chemical structure, showing how atoms are arranged and bonded in the molecule. For example, experimental and theoretical studies have confirmed the structure of related compounds, providing insights into their molecular electrostatic potential maps, ionization potential, and other electronic properties (Ç. Y. Ataol & Ö. Ekici, 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, leading to a variety of reactions with other chemicals. These reactions can produce a range of derivatives, showcasing the compound's versatility in synthetic chemistry. The synthesis of derivatives often involves reactions with isothiocyanates, aldehydes, and other reagents, resulting in the formation of compounds with potential pharmacological activities (Pitucha et al., 2004).

properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-11-4-6-12(7-5-11)14(22)10-23-16-20-19-15(21(16)17)13-3-2-8-18-9-13/h2-9H,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHNLGRFTVFWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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